molecular formula C4H6O5 B1670821 D-(+)-malic acid CAS No. 636-61-3

D-(+)-malic acid

Cat. No.: B1670821
CAS No.: 636-61-3
M. Wt: 134.09 g/mol
InChI Key: BJEPYKJPYRNKOW-UWTATZPHSA-N
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Description

D-Malic acid, also known as ®-2-hydroxybutanedioic acid, is an organic compound with the molecular formula C₄H₆O₅. It is a dicarboxylic acid that is produced synthetically and is not naturally occurring. D-Malic acid is the enantiomer of L-Malic acid, which is found in many fruits and is a key intermediate in the citric acid cycle. D-Malic acid is used in various industrial applications, including food and beverage production, pharmaceuticals, and cosmetics .

Mechanism of Action

Target of Action

D-(+)-malic acid, also known as ®-2-Hydroxysuccinic acid, ®-malic acid, D(+)-Malic acid, D-malic acid, or D-malate, is a key intermediate in the tricarboxylic acid (TCA) cycle, a crucial metabolic pathway in all aerobic organisms . Its primary targets are the enzymes involved in this cycle, such as malate dehydrogenase, which catalyzes the conversion of malate to oxaloacetate .

Mode of Action

This compound interacts with its target enzymes by serving as a substrate. For instance, in the reaction catalyzed by malate dehydrogenase, this compound is oxidized to oxaloacetate, with the concurrent reduction of NAD+ to NADH . This reaction is reversible, allowing for the dynamic regulation of metabolic flux through the TCA cycle.

Biochemical Pathways

This compound plays a central role in the TCA cycle, also known as the Krebs cycle or citric acid cycle . This cycle is a series of chemical reactions used by all aerobic organisms to generate energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins into ATP and carbon dioxide. In addition to energy production, the TCA cycle also provides precursors for many biosynthetic pathways .

Pharmacokinetics

As a natural component of the tca cycle, it is likely rapidly metabolized and utilized within the body . Factors such as route of administration, dose, and individual metabolic differences may influence its bioavailability .

Result of Action

The primary result of this compound’s action is the production of energy in the form of ATP through its role in the TCA cycle . By serving as a substrate for enzymes in this cycle, it contributes to the generation of reducing equivalents (NADH and FADH2), which are used in the electron transport chain to produce ATP .

Action Environment

The action of this compound is influenced by various environmental factors, including pH, temperature, and the presence of other metabolites . For example, the activity of the TCA cycle, and thus the utilization of this compound, can be modulated by the availability of other substrates and by the energy needs of the cell . Additionally, certain pathological conditions, such as hypoxia, can alter the metabolic flux through the TCA cycle .

Biochemical Analysis

Biochemical Properties

D-(+)-Malic acid participates in several biochemical reactions, primarily through its role in the TCA cycle. It interacts with various enzymes, including malate dehydrogenase, which catalyzes the conversion of malate to oxaloacetate, and fumarase, which catalyzes the hydration of fumarate to malate . These interactions are essential for energy production and carbon skeleton provision in cells.

Cellular Effects

This compound influences various cellular processes. It plays a critical role in cellular respiration, contributing to the production of ATP, the primary energy currency of the cell . It also impacts cell signaling pathways, particularly those related to energy status and nutrient availability. Moreover, this compound can influence gene expression, particularly genes involved in energy metabolism .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its participation in enzymatic reactions. As a substrate, it binds to the active sites of enzymes such as malate dehydrogenase and fumarase, facilitating the conversion of one metabolite to another . This binding interaction can lead to conformational changes in the enzyme, influencing its activity.

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings can vary over time. Its stability is generally high, allowing for long-term storage without significant degradation . Its effects on cellular function may change over time, depending on factors such as cell type, metabolic state, and experimental conditions.

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with dosage. At physiological concentrations, it contributes to normal cellular function and energy metabolism

Metabolic Pathways

This compound is involved in several metabolic pathways. The most notable is the TCA cycle, where it serves as a key intermediate . It interacts with various enzymes in this pathway, influencing the flow of metabolites and the overall rate of energy production.

Transport and Distribution

This compound is transported across cellular membranes by specific transport proteins, allowing it to be distributed throughout the cell . Its accumulation within cells can be influenced by factors such as metabolic state, nutrient availability, and the activity of transport proteins.

Subcellular Localization

This compound is found in various subcellular compartments, including the cytosol and mitochondria . Its localization can influence its activity and function, as different compartments provide distinct environments that can affect the kinetics of enzymatic reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Malic acid is typically synthesized through the catalytic hydration of maleic anhydride. The reaction involves the addition of water to maleic anhydride in the presence of a catalyst, resulting in the formation of a racemic mixture of D- and L-Malic acid. The reaction conditions include a temperature range of 80-100°C and a pressure of 1-2 atmospheres .

Industrial Production Methods: In industrial settings, D-Malic acid is produced by the catalytic hydration of maleic anhydride, followed by the separation of the D- and L-enantiomers. The separation is achieved through crystallization or chromatography techniques. The resulting D-Malic acid is then purified and used in various applications .

Chemical Reactions Analysis

Types of Reactions: D-Malic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Oxaloacetic acid

    Reduction: 2-Hydroxybutanoic acid

    Substitution: Dimethyl malate

Scientific Research Applications

D-Malic acid has a wide range of scientific research applications across various fields:

Chemistry:

Biology:

Medicine:

Industry:

Comparison with Similar Compounds

D-Malic acid is similar to other dicarboxylic acids, such as L-Malic acid, succinic acid, and tartaric acid. it has unique properties that distinguish it from these compounds:

    L-Malic acid: The naturally occurring enantiomer of malic acid, found in many fruits and involved in the citric acid cycle.

    Succinic acid: A dicarboxylic acid with a similar structure but lacks the hydroxyl group present in malic acid.

    Tartaric acid: Another dicarboxylic acid with two hydroxyl groups, commonly found in grapes and used in the food and beverage industry.

D-Malic acid’s unique stereochemistry and its synthetic production make it distinct from these similar compounds, providing specific advantages in certain applications.

Properties

IUPAC Name

(2R)-2-hydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H6O5/c5-2(4(8)9)1-3(6)7/h2,5H,1H2,(H,6,7)(H,8,9)/t2-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BJEPYKJPYRNKOW-UWTATZPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)O)C(=O)O
Source PubChem
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Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](C(=O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H6O5
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DSSTOX Substance ID

DTXSID90892496
Record name (+)-Malic acid
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Molecular Weight

134.09 g/mol
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Physical Description

Solid; [Merck Index] White powder; [Alfa Aesar MSDS], Solid
Record name D-(+)-Malic acid
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Solubility

364 mg/mL at 20 °C
Record name D-Malic acid
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CAS No.

636-61-3
Record name D-Malic acid
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Record name D-Malic acid
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Record name MALIC ACID, D-
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Melting Point

101 °C
Record name D-Malic acid
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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